6-(2-Methoxyethoxy)pyridin-3-amine
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Overview
Description
6-(2-Methoxyethoxy)pyridin-3-amine is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is a pyridine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
6-(2-Methoxyethoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: Similar in structure but lacks the methoxyethoxy group.
3,4-Dimethoxybenzoic acid: Contains methoxy groups but has a different core structure.
1-Benzylimidazolidine-2,4-dione: Different core structure but may have similar functional groups.
Uniqueness
6-(2-Methoxyethoxy)pyridin-3-amine is unique due to the presence of both a pyridine ring and a methoxyethoxy group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-(2-methoxyethoxy)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRSRWRXPZCBST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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